N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
CAS No.: 1105231-86-4
Cat. No.: VC4734637
Molecular Formula: C25H26N4O3
Molecular Weight: 430.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105231-86-4 |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.508 |
| IUPAC Name | N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C25H26N4O3/c1-17(30)18-5-9-21(10-6-18)26-25(31)20-4-3-15-29(16-20)24-14-13-23(27-28-24)19-7-11-22(32-2)12-8-19/h5-14,20H,3-4,15-16H2,1-2H3,(H,26,31) |
| Standard InChI Key | PJDWIFQWJGYTPA-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Introduction
Synthesis
The synthesis of such a compound would typically involve multi-step reactions, including:
-
Formation of the Pyridazine Ring: This might involve condensation reactions or cyclization of appropriate precursors.
-
Introduction of the Piperidine Moiety: This could involve nucleophilic substitution or reductive amination reactions.
-
Attachment of the Acetamide Group: This would likely involve acylation reactions using appropriate acyl chlorides or anhydrides.
Potential Applications
Compounds with similar structures often exhibit biological activity, such as:
-
Pharmacological Activity: They might act as inhibitors or modulators of various enzymes or receptors, depending on their structural features.
-
Chemical Properties: They could serve as intermediates in the synthesis of more complex molecules or as building blocks for materials science applications.
Research Findings
While specific research findings on this compound are not available, related compounds have shown promise in various fields:
-
Biological Activity: Compounds with pyridazine and piperidine rings have been explored for their anti-inflammatory, antiviral, and antibacterial properties .
-
Chemical Synthesis: The development of efficient synthetic routes for complex heterocyclic compounds is an active area of research .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Property | Hypothetical Value | Method of Determination |
|---|---|---|
| Molecular Weight | Approximately 450 g/mol | Mass Spectrometry |
| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) |
| Solubility | Variable | Solubility Tests in Various Solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume